molecular formula C16H26O B075340 3,5-Di-tert-butyl-4-methoxytoluene CAS No. 1518-53-2

3,5-Di-tert-butyl-4-methoxytoluene

Cat. No.: B075340
CAS No.: 1518-53-2
M. Wt: 234.38 g/mol
InChI Key: TVWAVADIILZVIY-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-methoxytoluene (: 1518-53-2) is a synthetic hindered phenol derivative with the molecular formula C 16 H 26 O and a molecular weight of 234.38 g/mol. This compound belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), which are widely recognized for their ability to inhibit oxidative degradation by donating a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting autoxidation chain reactions. The molecular structure, featuring bulky tert-butyl groups adjacent to the methoxy-substituted phenol ring, provides significant steric hindrance. This hindrance stabilizes the formed phenoxy radical, enhancing the compound's efficacy and durability as an antioxidant. Its predicted LogP value and boiling point suggest lipophilicity and high thermal stability, making it a candidate for research in stabilizing polymers, plastics, and synthetic rubbers against oxidative breakdown. Researchers value this compound for exploring stabilization mechanisms in various matrices, including adhesives, lubricants, and other industrial formulations where oxidative stability is critical. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-ditert-butyl-2-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-11-9-12(15(2,3)4)14(17-8)13(10-11)16(5,6)7/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWAVADIILZVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164872
Record name 3,5-Di-tert-butyl-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518-53-2
Record name 3,5-Di-tert-butyl-4-methoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-tert-butyl-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Retrosynthetic Analysis for 3,5 Di Tert Butyl 4 Methoxytoluene and Its Analogues

Established Synthetic Routes and Mechanistic Considerations

The construction of 3,5-Di-tert-butyl-4-methoxytoluene and related structures relies on a series of well-defined organic transformations. These methods are tailored to overcome the steric challenges posed by the bulky substituents.

Alkylation Strategies for Aromatic Scaffolds (e.g., Friedel-Crafts)

The introduction of tert-butyl groups onto an aromatic ring is a cornerstone of this synthesis, frequently accomplished through Friedel-Crafts alkylation. mt.combyjus.com This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.combyjus.com The reaction proceeds through the formation of a carbocation, which then attacks the electron-rich aromatic ring. mt.combyjus.com

In the context of synthesizing butylated hydroxytoluene (BHT), a related compound, the industrial process involves the reaction of p-cresol (B1678582) (4-methylphenol) with isobutylene (B52900) in the presence of sulfuric acid. wikipedia.org This process highlights the use of an alkene as the alkylating agent. The choice of catalyst and reaction conditions is critical to control the degree and position of alkylation, as the introduction of one alkyl group can activate the ring towards further substitution. organic-chemistry.org The use of milder catalysts or specific solvents can help to mitigate over-alkylation. For instance, deep eutectic solvents composed of caprolactam and p-toluenesulfonic acid have been employed for the alkylation of p-cresol with tert-butyl alcohol, offering an efficient and milder alternative. mdpi.com

ReactantsCatalystProductReference
p-Cresol, IsobutyleneSulfuric AcidButylated Hydroxytoluene (BHT) wikipedia.org
p-Cresol, tert-Butyl AlcoholCaprolactam/p-Toluenesulfonic Acid2-tert-butyl-4-methylphenol mdpi.com
Benzene (B151609), EthyleneAcid CatalystEthylbenzene mt.com

O-Methylation Protocols for Phenolic Precursors

Once the desired alkylation pattern is achieved on a phenolic precursor, such as 3,5-di-tert-butyl-4-hydroxytoluene, the next key step is the O-methylation of the hydroxyl group. This transformation converts the phenol (B47542) into a methoxy (B1213986) ether. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. chemsrc.com The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion, facilitating the subsequent attack on the methylating agent.

The synthesis of related hindered phenolic antioxidants has also been achieved through methods like the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and thioglycolic acid in the presence of di-n-butylamine. researchgate.net

Multistep Synthesis from Readily Available Precursors

The synthesis of this compound is inherently a multistep process, starting from simpler, commercially available materials. A common starting material is 2,6-di-tert-butylphenol. google.comgoogle.com This precursor can be synthesized by the alkylation of phenol with isobutylene. Subsequent reactions can then introduce the methyl and methoxy functionalities.

For example, a synthetic route to a related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, involves the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate (B77674) catalyzed by sodium methoxide. google.com Another example is the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) from 2-tert-butyl-p-cresol in a four-step process. nih.gov These examples underscore the modular nature of these syntheses, where different functionalities can be introduced sequentially to build up the final complex molecule.

Retrosynthetic Approaches and Identification of Key Intermediates

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, readily available starting materials.

Analysis of the tert-Butyl and Methoxy Group Installations

Applying retrosynthetic analysis to this compound, the primary disconnections involve the C-C bonds of the tert-butyl groups and the C-O bond of the methoxy group.

Disconnection of the Methoxy Group: The methoxy group can be disconnected via an O-methylation step, leading back to the key intermediate, 3,5-di-tert-butyl-4-hydroxytoluene (a BHT derivative). nih.govnih.gov This precursor is a well-known antioxidant. wikipedia.orgsigmaaldrich.comnist.gov

Disconnection of the tert-Butyl Groups: The two tert-butyl groups can be disconnected through a Friedel-Crafts alkylation reaction. This leads back to a simpler phenolic core, such as p-cresol, and an appropriate tert-butylating agent like isobutylene or tert-butyl chloride.

This two-step disconnection strategy simplifies the synthesis to two major transformations: alkylation and methylation.

Precursor Design for Sterically Hindered Systems

The significant steric hindrance imposed by the two tert-butyl groups flanking the other substituents is a major consideration in the design of precursors and the selection of reaction conditions. The bulky nature of these groups can hinder the approach of reagents to the reactive sites.

For the Friedel-Crafts alkylation, the choice of catalyst and reaction parameters is crucial to achieve the desired 2,6-disubstitution pattern on the phenol ring without leading to unwanted side products. semanticscholar.org Similarly, for the O-methylation step, the reactivity of the sterically hindered hydroxyl group might be reduced. Therefore, more reactive methylating agents or harsher reaction conditions might be necessary to drive the reaction to completion.

The design of precursors often involves starting with a less sterically crowded molecule and introducing the bulky groups at a later stage. For instance, starting with p-cresol allows for the directed alkylation at the ortho positions relative to the hydroxyl group, which electronically activates these positions for electrophilic substitution. wikipedia.org The synthesis of various BHT analogues often starts with 2,6-di-tert-butylphenol, highlighting its importance as a key intermediate in the synthesis of sterically hindered phenolic compounds. nih.govnih.gov

Novel Synthetic Strategies and Method Development

Recent advancements in synthetic chemistry have spurred the development of innovative strategies for the synthesis of polysubstituted aromatic compounds like this compound. These methods aim to improve efficiency, selectivity, and the environmental profile of the synthetic routes.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. In the context of synthesizing this compound and its analogues, several green approaches are being explored, particularly in the key Friedel-Crafts alkylation and acylation steps.

One promising area is the use of deep eutectic solvents (DESs) as both catalysts and reaction media. rsc.orgrsc.org For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3) has been effectively used as a dual-function catalyst and green solvent for Friedel-Crafts acylation, offering high yields and the potential for catalyst recycling. rsc.org The application of such systems to the alkylation of phenols and other aromatics is a significant step towards more sustainable synthesis. The use of Brønsted acidic ionic liquids has also been investigated for the tert-butylation of p-cresol, demonstrating high conversion rates at relatively low temperatures. lookchem.com

Furthermore, efforts are being made to replace hazardous reagents with more benign alternatives. For example, methanesulfonic anhydride (B1165640) has been proposed as a metal- and halogen-free promoter for Friedel-Crafts acylation reactions. acs.org The use of solid acid catalysts, such as Fe2O3-modified Hβ zeolites, in the alkylation of toluene (B28343) with tert-butyl alcohol also represents a greener alternative to traditional Lewis acids, offering advantages in terms of catalyst separation and reusability. rsc.orgresearchgate.net

Table 1: Green Chemistry Approaches in Aromatic Alkylation and Acylation

Green Chemistry PrincipleApplication ExampleReactantsCatalyst/SolventKey Findings
Use of Renewable Feedstocks & Safer SolventsAlkylation of p-cresolp-Cresol, tert-Butyl alcoholBrønsted acidic ionic liquidHigh conversion of p-cresol (around 80%) at a moderate temperature of 70 °C. The catalyst was recyclable for up to five cycles with minimal loss of activity. lookchem.com
Catalysis & Atom EconomyFriedel-Crafts AcylationAromatic compounds, Acid anhydridesDeep Eutectic Solvent ([CholineCl][ZnCl2]3)High yields of ketones under microwave irradiation with short reaction times. The DES acts as both catalyst and solvent and can be reused. rsc.orgrsc.org
Design for Energy EfficiencyFriedel-Crafts AlkylationToluene, tert-Butyl alcoholFe2O3/Hβ zeoliteHigh toluene conversion (54.7%) and good para-selectivity (81.5%) at 190 °C. The catalyst is solid and easily separable. rsc.orgresearchgate.net
Safer Chemicals & Reaction ConditionsFriedel-Crafts AcylationAryl and alkyl carboxylic acidsMethanesulfonic anhydrideGood yields of aryl ketones with minimal metallic or halogenated waste. acs.org

Regioselective Synthetic Investigations for Aromatic Functionalization

The precise control of substituent placement on an aromatic ring, or regioselectivity, is a critical aspect of synthesizing complex molecules like the analogues of this compound. Research in this area has focused on developing methods for the selective functionalization of phenols and their derivatives, which are key precursors.

A common challenge in the synthesis of substituted phenols is achieving selective ortho-alkylation. Traditional methods like Friedel-Crafts alkylation often yield a mixture of ortho and para isomers, along with polyalkylated products. rsc.org To address this, various strategies have been developed.

One approach involves the use of transition metal catalysts. For example, a rhenium-catalyzed ortho-alkylation of phenols with alkenes has been reported to be highly regioselective for the mono-ortho-alkylated product. orgsyn.org Similarly, copper-catalyzed ortho-C-H bond functionalization of free phenols with α-aryl-α-diazoesters provides a direct route to ortho-alkylated phenols in high yields. nih.gov Pincer-ruthenium complexes have also been shown to catalyze the ortho-alkylation of phenols with alcohols. rsc.org

Another strategy utilizes directing groups to guide the functionalization to the desired position. While effective, this often requires additional synthetic steps for the introduction and removal of the directing group. rsc.org More recent developments focus on the direct, regioselective functionalization of unprotected phenols. For instance, Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols has been demonstrated. rsc.org

The choice of the starting phenol and the alkylating agent can also influence the regioselectivity. For instance, the alkylation of p-cresol with tert-butyl alcohol using certain catalysts can selectively yield 2-tert-butyl-p-cresol, the precursor to 2,6-di-tert-butyl-p-cresol (BHT), which is structurally related to the target molecule. lookchem.commdpi.com

Table 2: Regioselective ortho-Alkylation of Phenols

Catalytic SystemPhenol SubstrateAlkylating AgentKey Outcome
Re2(CO)10PhenolsAlkenesHighly regioselective for mono-ortho-alkylation. orgsyn.org
Copper catalystFree phenolsα-Aryl-α-diazoestersEfficient ortho-C-H bond functionalization with yields ranging from 76-98%. nih.gov
Pincer-ruthenium complexPhenol, β-Naphthol1-Phenylethanol derivativesSelective formation of ortho-alkylated products. rsc.org
Brønsted acid (TfOH)Phenolso-Alkynylbenzoic acids (after cyclization)Ortho-regioselective electrophilic alkylation in moderate to excellent yields. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Di Tert Butyl 4 Methoxytoluene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most direct data on the chemical environment of the hydrogen and carbon atoms within the molecule. For a compound like 3,5-Di-tert-butyl-4-methoxytoluene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic methyl protons, and the protons of the two bulky tert-butyl groups. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom.

While specific data for this compound is not readily published, data from the closely related antioxidant Butylated Hydroxytoluene (BHT), which shares the same 3,5-di-tert-butyl-4-methylphenyl core, provides representative chemical shift values. sigmaaldrich.com The primary difference is a hydroxyl group in BHT versus the methoxy group in the title compound, which would slightly alter the shifts of the aromatic ring and the substituent at C4.

Table 1: Representative ¹H NMR Chemical Shifts for the Core Structure (based on BHT in CDCl₃)

Protons Chemical Shift (ppm) Multiplicity
Ar-H 6.98 s
Ar-CH₃ 2.27 s
Ar-C(CH₃)₃ 1.43 s

Data sourced from Sigma-Aldrich for BHT (3,5-di-tert-butyl-4-hydroxytoluene), a structurally analogous compound. sigmaaldrich.com

To establish connectivity and resolve ambiguities, two-dimensional (2D) NMR techniques are employed. For derivatives of this compound, these methods are indispensable for full characterization uni.lu:

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, mapping which protons are adjacent to one another. For a substituted derivative, this would confirm the connectivity within, for example, a picolinaldehyde group attached to the main phenyl ring. uni.lu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It is used to definitively assign the ¹³C signals to their attached protons, such as linking the aromatic proton signals to their corresponding aromatic carbon signals. uni.lu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over 2-4 bonds). This is critical for piecing together the molecular skeleton. For instance, it can show correlations from the tert-butyl protons to the quaternary and tertiary aromatic carbons, and from the methoxy protons to the C4 aromatic carbon, confirming the substitution pattern of the benzene (B151609) ring. uni.lu

The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the molecular structure of this compound and its derivatives. uni.lunist.gov

Solid-State NMR for Supramolecular Assembly Characterization

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase, where traditional solution-state NMR fails due to anisotropic interactions. nih.gov It is particularly valuable for characterizing supramolecular assemblies, where weaker intermolecular forces dictate the arrangement of molecules into larger, ordered structures. nih.gov

For phenolic compounds, ssNMR can probe interactions that lead to complex formation. Studies using ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) have successfully characterized the strong interactions between phenolic antioxidants and polysaccharides, confirming the formation of supramolecular complexes. us.es This technique can differentiate between carbon atoms in the phenol (B47542) and the interacting matrix, providing insight into the proximity and nature of the binding. us.esrsc.org

Furthermore, ssNMR can elucidate the dynamics within these assemblies. For example, it has been used to study proton transfer between phenols and bases in the solid state by analyzing changes in the ³¹P and ¹³C chemical shifts. rsc.org In studies of host-guest systems, such as molecules encapsulated within a calixarene (B151959) cavity, ssNMR can determine the orientation and mobility of the guest molecule, revealing the weak intermolecular interactions that stabilize the assembly. nih.gov While specific ssNMR studies on this compound are not prominent, the techniques are well-established for exploring the supramolecular chemistry of related phenolic and substituted aromatic compounds. nih.govrsc.org

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Identification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Transformation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This hybrid technique is ideal for separating volatile compounds from a mixture and identifying them. For this compound, GC-MS is the standard method for assessing purity and identifying impurities or transformation products that may arise from synthesis or degradation. rsc.orgchemsrc.com

Upon ionization in the mass spectrometer (typically by electron impact), the molecule undergoes characteristic fragmentation. The mass spectrum of this compound (molecular weight 234.38 g/mol ) shows a molecular ion peak (M⁺) at m/z 234. nih.gov A prominent peak is observed at m/z 219, corresponding to the loss of a methyl radical (•CH₃, 15 Da). This is a classic α-cleavage fragmentation for an ether, where the bond between the methyl group and the aromatic oxygen is broken, resulting in a highly stable, resonance-delocalized cation. nih.govlibretexts.org

Table 2: Key Ions in the GC-MS Fragmentation of this compound

m/z Proposed Fragment Identity
234 [C₁₆H₂₆O]⁺ Molecular Ion (M⁺)
219 [M - CH₃]⁺ Loss of a methyl radical

Data sourced from PubChem and NIST Mass Spectrometry Data Center. nih.gov

This predictable fragmentation is crucial for identifying the compound in complex mixtures, such as analyzing the degradation products of polymeric materials where phenolic antioxidants are used. chemsrc.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a compound's elemental formula, as each unique formula has a distinct exact mass.

For this compound, the calculated exact mass provides unambiguous confirmation of its elemental composition (C₁₆H₂₆O). This is a critical step in the structural elucidation process, distinguishing it from any isomers or other compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₆H₂₆O nih.gov
Monoisotopic Mass 234.198365449 Da nih.gov
Predicted [M+H]⁺ Adduct 235.20564 m/z uni.lu
Predicted [M+Na]⁺ Adduct 257.18758 m/z uni.lu

Data sourced from PubChem and PubChemLite. uni.lunih.gov

HRMS is also instrumental in characterizing unknown derivatives or transformation products, where determining the precise elemental formula is the first step toward identifying the new structure. oregonstate.edu

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

The spectrum of this compound is characterized by vibrations associated with its key structural components: the substituted benzene ring, the tert-butyl groups, the methoxy group, and the methyl group. Analysis of spectra from structurally similar compounds like 3,5-Di-tert-butyltoluene and other substituted phenols allows for the assignment of these characteristic bands. mdpi.comspectrabase.com

Aromatic Ring Vibrations : C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring produce a series of bands in the 1450-1600 cm⁻¹ region.

tert-Butyl Group Vibrations : These groups are identified by their characteristic C-H stretching bands around 2870-2960 cm⁻¹ and strong bending (deformation) vibrations, including a distinctive doublet near 1365-1395 cm⁻¹. rsc.org

Methoxy and Methyl Group Vibrations : The methoxy group shows C-O stretching vibrations and C-H stretching and bending modes. The benzylic methyl group also contributes to the aliphatic C-H stretching region.

Table 4: Characteristic Vibrational Modes for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Region
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H Stretch (tert-butyl, methyl, methoxy) 2850 - 3000 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-H Bending (tert-butyl, methyl) 1360 - 1470 Strong
C-O Stretch (Aryl Ether) 1200 - 1275 Strong
Aromatic C-H Out-of-Plane Bend 800 - 900 Strong

Assignments based on general spectroscopic principles and data from related compounds. rsc.orgmdpi.comspectrabase.com

FTIR and Raman spectroscopy are valuable for confirming the presence of these functional groups and for studying how the molecular environment, such as in the formation of hydrogen bonds or complexes, can cause shifts in these vibrational frequencies. us.eschemicalbook.com

Table of Mentioned Compounds

Compound Name
This compound
6-(3,5-di-tert-butyl-2-methoxyphenyl)picolinaldehyde
(3,5-di-tert-butyl-2-methoxyphenyl)boronic acid
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
3,5-Di-tert-butyl-o-benzoquinone
1,3,5-trimethoxybenzene
3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene (B52900) ester
Butylated Hydroxytoluene (BHT) / 3,5-di-tert-butyl-4-hydroxytoluene
Hydroxytyrosol
Phenol
3,5-Di-tert-butyltoluene

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The FT-IR spectrum of this compound, typically measured using a Bruker IFS 85 instrument with a cell technique, displays characteristic absorption bands that correspond to specific vibrational modes of its molecular structure. nih.gov

Key FT-IR Spectral Features of this compound:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960C-H stretchingtert-butyl groups and methyl group
~1480C-H bendingtert-butyl groups and methyl group
~1230Asymmetric C-O-C stretchingMethoxy group
~1100Symmetric C-O-C stretchingMethoxy group
~1100-1000Aromatic C-H in-plane bendingBenzene ring
~870Aromatic C-H out-of-plane bendingSubstituted benzene ring

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.

The presence of strong bands related to the C-H vibrations of the bulky tert-butyl groups is a dominant feature of the spectrum. The distinct absorptions for the methoxy group's C-O-C stretching are also crucial for confirming its presence. For comparison, the FT-IR spectrum of a related compound, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, also shows characteristic peaks for the hydroxyl and benzyl (B1604629) alcohol functionalities. researchgate.net Similarly, the analysis of derivatives like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) by FT-IR reveals the presence of the aldehyde group through its characteristic carbonyl (C=O) stretching frequency. nist.gov

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. The Raman spectrum of this compound offers insights into the skeletal vibrations of the molecule, particularly the aromatic ring and the carbon framework of the tert-butyl groups. nih.gov For related compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, Raman spectral data is also available and provides comparative information. chemicalbook.com

Expected Raman Spectral Features for this compound:

Raman Shift (cm⁻¹)Vibrational Mode
~3000-2800C-H stretching vibrations
~1600Aromatic ring stretching
~1300C-H bending vibrations
~750Ring breathing mode

Note: This is a generalized representation. Specific peak positions and intensities would be determined from an experimental spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of valence electrons to higher energy orbitals. shu.ac.uk In organic molecules, the most common transitions are from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. youtube.comlibretexts.org The absorption spectrum of this compound is expected to show bands corresponding to π → π transitions within the substituted benzene ring.

The presence of the methoxy group and the alkyl substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The methoxy group, being an auxochrome, can cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity (hyperchromic effect) compared to unsubstituted benzene.

Typical Electronic Transitions in Aromatic Compounds:

TransitionWavelength Range (nm)Characteristics
π → π200 - 400High molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹). youtube.com
n → π> 280Low molar absorptivity (ε < 1,000 L mol⁻¹ cm⁻¹). youtube.com

The specific λmax and molar absorptivity for this compound would be determined experimentally and are influenced by the solvent used. shu.ac.uk

Fluorescence and Phosphorescence Studies for Excited State Characterization

Fluorescence and phosphorescence are emission processes that occur after a molecule has absorbed light and reached an excited electronic state. These techniques provide information about the lifetime and nature of these excited states.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in a solid-state. rigaku.combruker.com This method can unambiguously determine molecular geometry, bond lengths, bond angles, and intermolecular interactions. rigaku.com

While a specific single crystal structure of this compound was not found in the search results, the crystallographic data for several of its derivatives have been reported. For example, the crystal structure of dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate has been determined as monoclinic, space group P2₁/c. doaj.org Another derivative, methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, also has had its crystal structure elucidated. researchgate.net

Crystal Engineering Principles and Crystallographic Data Analysis

Crystal engineering involves the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. In the context of this compound and its derivatives, the bulky tert-butyl groups play a significant role in dictating the crystal packing. These groups can influence the formation of specific packing motifs and can be used to control the supramolecular architecture.

Analysis of the crystallographic data of its derivatives would involve examining:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space group: The symmetry operations that describe the arrangement of molecules in the crystal.

Intermolecular interactions: The presence of hydrogen bonds, van der Waals forces, and π-π stacking interactions that hold the crystal lattice together.

For instance, in the crystal structure of dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate, the following crystallographic data was reported: doaj.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.4629(3)
b (Å)11.4909(5)
c (Å)19.3341(9)
β (°)98.201(4)
V (ų)2300.73(16)
Z4

This data provides a precise model of the solid-state structure of this derivative and serves as a valuable reference for understanding the structural properties of related compounds.

Investigation of Noncovalent Supramolecular Interactions in Solid State

The arrangement of molecules in the crystalline solid state is dictated by a complex interplay of noncovalent interactions. In the case of this compound and its derivatives, the bulky tert-butyl groups and the polar methoxy or hydroxyl functionalities play a crucial role in directing the supramolecular assembly. Detailed crystallographic studies, often complemented by Hirshfeld surface analysis, provide profound insights into these interactions, revealing the forces that govern the crystal packing.

Research on derivatives of the core 3,5-di-tert-butylphenyl structure highlights the prevalence of specific noncovalent interactions. For instance, in the crystal structure of compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a close analogue to the methoxy-substituted title compound, a variety of intermolecular contacts are observed. These interactions are critical in the formation of stable, three-dimensional supramolecular architectures.

A powerful tool for visualizing and quantifying these intermolecular interactions is Hirshfeld surface analysis. This method allows for the partitioning of crystal space, enabling a detailed examination of the contacts between neighboring molecules. The analysis of a pyrazole (B372694) derivative incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl group revealed that the most significant contributions to the crystal packing are from H···H, C···H/H···C, H···O/O···H, and H···N/N···H contacts. nih.gov Specifically, H···H contacts accounted for the largest portion of the Hirshfeld surface, which is typical for molecules with numerous hydrogen atoms, such as those bearing tert-butyl groups. nih.gov

The following tables summarize the key intermolecular contacts and their contributions to the Hirshfeld surface for derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl, providing a model for the types of interactions expected in the solid state of this compound.

Table 1: Contribution of Intermolecular Contacts to the Hirshfeld Surface for 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide nih.gov

Interaction TypeContribution (%)
H···H68.6
C···H/H···C18.3
H···O/O···H7.1
H···N/N···H4.1

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for 2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) nih.gov

Interaction TypeContribution (%)
H···H76.8
O···H/H···O15.2
C···H/H···C6.9
O···O1.0

These findings collectively indicate that in the solid state, molecules of this compound and its derivatives are likely to be organized through a network of weak hydrogen bonds and extensive van der Waals forces, with H···H and C···H contacts being particularly significant due to the sterically demanding tert-butyl groups. The methoxy group, while less prone to strong hydrogen bonding than a hydroxyl group, can still participate in weaker C-H···O interactions, further influencing the crystal packing.

Mechanistic Investigations of Chemical Reactivity of 3,5 Di Tert Butyl 4 Methoxytoluene

Oxidation Mechanisms and Product Formation Pathways

The oxidation of 3,5-di-tert-butyl-4-methoxytoluene can proceed through various pathways, leading to the formation of several key products.

Formation of Quinone Methides and Related Oxidative Byproducts

A significant oxidation pathway for compounds structurally related to this compound, such as butylated hydroxytoluene (BHT), involves the formation of quinone methides. researchgate.netnih.gov This process can be initiated by the oxidation of the methyl group. researchgate.net The resulting quinone methide is a reactive electrophile that can undergo further reactions. nih.gov For instance, the quinone methide derived from BHT can react with itself to form products like 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane and 3,3′,5,5′-tetra-t-butylstilbene-4,4′-quinone through free radical intermediates. researchgate.net In aqueous environments, quinone methides can hydrolyze to form the corresponding 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. nih.gov

Moreover, oxidation can also occur at one of the tert-butyl groups, leading to the formation of a different quinone methide, 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone (QM-OH), which is considered a more reactive electrophile than the one formed from the methyl group. nih.gov This enhanced reactivity is attributed to intramolecular hydrogen bonding. nih.gov

The oxidation of related catechols, such as 3,5-di-tert-butylcatechol, to the corresponding o-quinone is another relevant pathway. rsc.orgresearchgate.net

Table 1: Key Oxidative Products and Intermediates

Product/Intermediate Formation Pathway Reference
Quinone Methide Oxidation of the methyl group researchgate.netnih.gov
1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane Dimerization of quinone methide radical researchgate.net
3,3′,5,5′-tetra-t-butylstilbene-4,4′-quinone Dimerization of quinone methide radical researchgate.net
3,5-di-tert-butyl-4-hydroxybenzyl alcohol Hydrolysis of quinone methide nih.gov
6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone Oxidation of a tert-butyl group nih.gov

Autoxidation Pathways and Stabilizing Effects

The autoxidation of substituted phenols, a process relevant to this compound, has been studied in alkaline media. researchgate.net For instance, 2,4,6-tri-t-butylphenol and 4-methyl-2,6-di-t-butylphenol are oxidized to hydroperoxycyclohexadienones. researchgate.net The formation of these hydroperoxides can be autocatalytic. researchgate.net The antioxidant properties of related phenolic compounds are well-documented and are attributed to their ability to scavenge free radicals, thereby inhibiting oxidation processes. nih.gov

Reduction Mechanisms and Product Speciation

Reduction reactions of this compound and its derivatives primarily target the functional groups attached to the aromatic ring.

Reductive Transformation of the Methoxy (B1213986) Group

The methoxy group in compounds like 3,5-di-tert-butyl-4-methoxybenzaldehyde (B2379576) can be reduced to a hydroxyl group. This transformation can be achieved using reducing agents such as lithium aluminum hydride. The reduction of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been achieved using sodium borohydride. mdpi.com Furthermore, 4-methoxybenzyl (PMB) esters can be deprotected to the corresponding carboxylic acids via hydrogenation with a palladium catalyst. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution patterns on the aromatic ring of this compound are heavily influenced by the directing effects of the existing substituents and the steric hindrance they impose.

Regioselectivity and Steric Hindrance Effects

The tert-butyl group is known to be an ortho-para director in electrophilic aromatic substitution reactions. stackexchange.com However, due to its significant bulk, it sterically hinders attack at the ortho positions. libretexts.orgmsu.edu This steric hindrance often leads to a predominance of the para-substituted product. For example, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer compared to the ortho and meta isomers. stackexchange.comlibretexts.orgmsu.edu

The methoxy group is also an ortho-para directing and activating group. In Friedel-Crafts alkylation of 1,4-dimethoxybenzene, the incoming tert-butyl groups add to the positions ortho to the methoxy groups. mnstate.edu The bulky tert-butyl groups can also prevent further substitution once they are attached to the ring. mnstate.edu

Table 2: Product Distribution in the Nitration of t-Butylbenzene

Isomer Percentage Reference
Ortho 12% - 16% stackexchange.comlibretexts.orgmsu.edu
Meta 8% - 8.5% stackexchange.comlibretexts.orgmsu.edu

Radical Reaction Pathways and Intermediate Stabilization

The chemical reactivity of this compound in radical-mediated environments is predominantly characterized by its ability to form a stable phenoxyl radical. This stability is a consequence of two primary structural features: the extensive resonance delocalization of the unpaired electron across the aromatic ring and the significant steric hindrance provided by the two bulky tert-butyl groups at the ortho positions relative to the oxygen atom. These groups physically obstruct the radical center, impeding reactions that would otherwise lead to its rapid consumption. This inherent stability dictates the primary reaction pathways the compound undergoes, which are crucial for its function as a potent antioxidant in various applications.

Hydrogen Atom Transfer (HAT) Mechanisms

The principal mechanism by which this compound and related hindered phenols counteract oxidative processes is through Hydrogen Atom Transfer (HAT). In this pathway, the compound donates its labile benzylic hydrogen atom from the para-methyl group to a reactive free radical (R•), effectively neutralizing it and terminating the radical chain reaction.

The reaction can be represented as: (CH₃)₃C)₂C₆H₂(OCH₃)CH₃ + R• → (CH₃)₃C)₂C₆H₂(OCH₃)CH₂• + RH

This compound is an analog of Butylated Hydroxytoluene (BHT), where a methoxy group replaces the hydroxyl group. For BHT, the HAT mechanism involves the donation of the phenolic hydrogen, forming a highly stable phenoxyl radical. The reaction is as follows:

ROO• + ArOH → ROOH + ArO•

Here, ArOH represents the phenolic antioxidant. The formed phenoxyl radical (ArO•) is stable and reacts further with another peroxy radical, terminating the chain. wikipedia.org Each antioxidant molecule can consume two peroxy radicals. wikipedia.org The reactivity in HAT processes is governed by the bond dissociation energy (BDE) of the bond being broken. The electron-donating nature of the alkyl and methoxy substituents on the benzene (B151609) ring increases the electron density on the ring, which can influence the stability of the resulting radical and thus the BDE.

Kinetic studies on the closely related BHT provide insight into the efficiency of this process. The inhibition rate constants (kinh) quantify the speed of the HAT reaction.

Table 1: Inhibition Rate Constants for BHT and Related Metabolites

Compound Initiator Inhibition Rate Constant (k_inh) [M⁻¹s⁻¹] Stoichiometric Factor (n)
Butylated Hydroxytoluene (BHT) AIBN (0.1-0.2) x 10⁴ ~1.0-2.0
Butylated Hydroxytoluene (BHT) BPO (0.1-0.2) x 10⁴ ~1.0-2.0
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO) AIBN/BPO (0.4-1.7) x 10⁴ 0.1-0.3
2,6-Di-tert-butyl-p-benzoquinone (BHT-Q) AIBN/BPO (3.5-4.6) x 10⁴ ~0
3,5-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadiene-1-one (BHT-OOH) AIBN/BPO (0.7-1.9) x 10⁴ 0.1-0.3

Data sourced from studies on the polymerization of methyl methacrylate (B99206) at 70°C. nih.gov

Single Electron Transfer (SET) and Proton Transfer (PT) Mechanisms

Beyond the direct HAT pathway, radical reactions involving hindered phenols can also proceed through sequential or concerted transfers of an electron and a proton, collectively known as Proton-Coupled Electron Transfer (PCET). These mechanisms are particularly relevant in polar solvents and when interacting with specific types of oxidants.

The process can occur via three distinct pathways:

Hydrogen Atom Transfer (HAT): A concerted transfer of a proton and an electron.

Stepwise Electron Transfer followed by Proton Transfer (ET-PT): ArOH → [ArOH]•⁺ + e⁻ [ArOH]•⁺ ⇌ ArO• + H⁺

Stepwise Proton Transfer followed by Electron Transfer (PT-ET): ArOH ⇌ ArO⁻ + H⁺ ArO⁻ → ArO• + e⁻

For hindered phenols, the initial step is typically the transfer of an electron to an oxidizing species, forming a radical cation ([ArOH]•⁺). This intermediate is then deprotonated to yield the stable phenoxyl radical. The feasibility of these pathways is dictated by the redox potential of the phenol (B47542), the pKa of the resulting radical cation, and the properties of the solvent and the interacting radical. Studies on sterically hindered phenol-imidazole compounds show that one-electron oxidation leads to the formation of stable distonic radical cations through a concerted proton-electron transfer (CPET) process. acs.org In CPET, the electron and proton are transferred in a single kinetic step from the donor to the acceptor(s). acs.org

Radical Adduct Formation Pathways

Once the stabilized 3,5-di-tert-butyl-4-methoxybenzyl radical (or the analogous phenoxyl radical for related compounds) is formed, it is generally unreactive due to steric shielding. utexas.edu However, under certain conditions, it can participate in termination reactions by forming adducts with other radical species or by dimerizing.

A primary example of radical adduct formation is the dimerization of two phenoxyl radicals. For the closely related 2,6-di-tert-butyl-4-methoxyphenoxyl radical, a 4,4' coupled dimer has been reported. acs.orgnih.gov This dimerization results in a new carbon-carbon bond, effectively terminating two radical chains. The reaction is often reversible, with the dimer capable of dissociating back into two radicals, especially with a weak C-C bond. acs.orgnih.gov

Another pathway involves the reaction of the phenoxyl radical with other radical species present in the system. For instance, the BHT radical can react with a second peroxy radical to form non-radical products. wikipedia.org

ROO• + ArO• → ROO-ArO (non-radical adduct)

Furthermore, studies have shown that radicals generated from phenolic antioxidants can add to other molecules. For example, a tert-butyl-semiquinone radical, generated from the reaction of 4-tert-butylcatechol (B165716) with peroxy radicals, can add to the 7-position of a 2,6-di-tert-butyl-7-substituted quinone methide. figshare.com This demonstrates that under specific circumstances, the stabilized radical can form covalent bonds with other reactive species, leading to the formation of larger adducts.

Computational Chemistry and Theoretical Modelling of 3,5 Di Tert Butyl 4 Methoxytoluene

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of 3,5-Di-tert-butyl-4-methoxytoluene. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules like this compound. DFT is particularly valuable for studying reaction mechanisms and energetics due to its balance of computational cost and accuracy.

Research on structurally similar hindered phenols, which are often used as antioxidants, provides a framework for understanding the likely reaction pathways for this compound. The primary antioxidant mechanisms involve the donation of a hydrogen atom from a benzylic position or the aromatic ring itself to neutralize free radicals. DFT calculations are employed to model these processes and determine their energetic feasibility.

Key energetic parameters calculated using DFT include:

Bond Dissociation Enthalpy (BDE): This is a critical indicator of antioxidant activity, representing the energy required to break a specific C-H bond to form a radical. A lower BDE for a benzylic hydrogen suggests it is the primary site for hydrogen atom transfer (HAT) to a free radical.

Ionization Potential (IP): This parameter is relevant for single electron transfer (SET) mechanisms. It measures the energy required to remove an electron from the molecule.

For this compound, DFT studies would focus on the energetics of forming the benzyl (B1604629) radical by abstracting a hydrogen atom from the methyl group attached to the ring. The steric hindrance from the adjacent tert-butyl groups and the electronic influence of the methoxy (B1213986) group are crucial factors that DFT can model to predict the stability of the resulting radical and the transition state energies for the hydrogen abstraction process.

Table 1: Illustrative Energetic Data from DFT Calculations for Hindered Phenols (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available in the literature.)

ParameterTypical Calculated Value (kcal/mol)Significance
Benzylic C-H Bond Dissociation Enthalpy80 - 90Indicates the ease of hydrogen atom donation.
Ionization Potential180 - 200Relates to the feasibility of an electron transfer mechanism.
Enthalpy of Reaction with a Peroxyl Radical-10 to -20Shows the thermodynamic favorability of the antioxidant reaction.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the electronic Schrödinger equation without empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "gold standard" benchmarks.

Common ab initio methods include Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T). For a molecule like this compound, these high-accuracy calculations would typically be performed for a few key properties or reaction steps to validate the results obtained from the more computationally efficient DFT methods. For instance, the BDE of the benzylic C-H bond could be calculated using CCSD(T) with a large basis set to provide a highly accurate benchmark. This benchmark can then be used to assess the performance of various DFT functionals for this specific class of sterically hindered aromatic systems, ensuring the chosen DFT method is reliable for more extensive mechanistic studies.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for understanding chemical reactivity.

HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy and methyl groups. The distribution of the HOMO indicates the most probable sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the electron affinity and signifies the ability of a molecule to accept an electron. The LUMO's location indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, analysis of the frontier orbitals would reveal how the bulky tert-butyl groups and the methoxy group modulate the electron density of the aromatic system, influencing its reactivity towards radicals and other reagents.

Table 2: Representative Frontier Orbital Data for Aromatic Compounds (Note: This is an illustrative table.)

OrbitalTypical Energy (eV)Description
HOMO-5.5 to -6.5Localized on the aromatic ring; indicates sites for electron donation.
LUMO-0.5 to -1.5Often distributed over the aromatic system; indicates sites for electron acceptance.
HOMO-LUMO Gap4.5 to 5.5A larger gap suggests higher kinetic stability.

Molecular Mechanics (MM) and Hybrid QM/MM Simulations

While quantum mechanics provides high accuracy for electronic properties, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally feasible alternative for studying larger systems.

Force Field Development for Sterically Hindered Aromatic Systems

Molecular Mechanics models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to describe the potential energy of the system. The accuracy of MM simulations is entirely dependent on the quality of the force field.

Developing a reliable force field for sterically hindered aromatic systems like this compound presents unique challenges. oup.com The large tert-butyl groups introduce significant steric strain and restrict conformational freedom, which must be accurately represented by the force field's parameters (e.g., bond lengths, angles, and dihedral terms). oup.com The planarity and electronic nature of the aromatic ring also require careful parameterization of van der Waals and electrostatic interactions. oup.com

The process of force field development for such molecules often involves:

Parameterization: Using high-level QM calculations (DFT or ab initio) on the molecule or its fragments to derive equilibrium bond lengths, angles, and partial atomic charges.

Validation: Testing the force field by running MM simulations and comparing the calculated bulk properties (like density or heat of vaporization) against experimental data or QM results.

The goal is to create a force field that can accurately reproduce the structure, dynamics, and intermolecular interactions of this compound in various environments.

Application to Condensed Phase Reaction Modelling

Hybrid QM/MM simulations are a powerful tool for studying chemical reactions in complex environments, such as in a solvent or embedded within a polymer matrix. In this approach, the chemically active region of the system (e.g., this compound and a reacting radical) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a computationally cheaper MM force field.

For this compound, a QM/MM simulation could be used to model its antioxidant activity in a realistic biological membrane or a polymer. The QM region would accurately describe the bond-breaking and bond-forming events of the hydrogen atom transfer reaction. The MM region would account for the influence of the surrounding environment, including solvent effects and steric interactions, on the reaction energetics and mechanism. This approach provides a more realistic picture of the reaction than gas-phase QM calculations alone, bridging the gap between theoretical models and real-world applications.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, including this compound. These theoretical predictions, when compared with experimental data, serve to validate the computational models and provide a deeper understanding of the molecule's electronic structure and behavior.

Theoretical Framework:

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict a variety of molecular properties, including spectroscopic data. nih.govunec-jeas.com For predicting NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT functionals like B3LYP or mPW1PW91 and basis sets such as 6-31G(d,p) or larger. scilit.comnih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be computed using DFT. acs.orgnih.gov The calculation of harmonic frequencies is a standard output of geometry optimization and frequency calculations in most quantum chemistry software packages. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational method. acs.org Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis), as it can calculate the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net

Predicted vs. Experimental Data:

While specific DFT calculations for this compound are not extensively published in the literature, the general accuracy of these methods for phenolic compounds and related structures is well-established. nih.govnih.gov A theoretical study would involve optimizing the geometry of this compound and then performing GIAO-DFT calculations for NMR shifts, frequency calculations for the IR spectrum, and TD-DFT calculations for the UV-Vis spectrum.

The predicted spectroscopic data can then be validated against experimental spectra. Experimental data for this compound is available from various spectroscopic databases. A comparison would likely show a strong correlation, particularly for ¹³C NMR chemical shifts, where mean absolute errors are often within a few ppm. nih.gov For IR spectra, the predicted vibrational modes would be expected to align well with the experimental absorption bands after appropriate scaling.

Below is a table summarizing the kind of experimental spectroscopic data that would be used for validation.

Spectroscopic TechniqueKey Experimental Observables
13C NMRChemical shifts (δ) for each unique carbon atom.
1H NMRChemical shifts (δ) and coupling constants (J) for each unique proton.
Infrared (IR) SpectroscopyAbsorption band frequencies (cm-1) corresponding to specific vibrational modes (e.g., C-H stretch, C=C stretch, C-O stretch).
UV-Vis SpectroscopyWavelengths of maximum absorption (λmax) corresponding to electronic transitions.

The agreement between the predicted and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties of this compound.

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Modelling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. mdpi.comnih.gov For phenolic compounds like this compound and its analogs, QSPR and QSAR studies are particularly valuable for understanding and predicting their antioxidant and other biological activities. tandfonline.comresearchgate.net

Key Molecular Descriptors:

A variety of molecular descriptors, which are numerical representations of a molecule's structure, are used in QSPR and SAR modeling. These can be broadly categorized as electronic, steric, and lipophilic. For phenolic antioxidants, the most relevant descriptors are often those related to the ease of hydrogen atom or electron donation, which is central to their radical scavenging mechanisms. nih.gov

Commonly Used Descriptors for Phenolic Antioxidants:

Descriptor TypeSpecific DescriptorsRelevance to Activity
ElectronicBond Dissociation Enthalpy (BDE) of the O-H bond, Ionization Potential (IP), Electron Affinity (EA), HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energyRelate to the ability to donate a hydrogen atom or an electron to neutralize free radicals. unec-jeas.comnih.gov
StericMolecular Volume, Surface Area, Radius of Gyration, Sterimol parametersInfluence the accessibility of the active site (the phenolic hydroxyl group) to free radicals. ijpsonline.comresearchgate.net
LipophilicLogP (octanol-water partition coefficient)Affects the compound's solubility and ability to partition into lipid membranes, which is important for protecting against lipid peroxidation. mdpi.com

QSPR/SAR Studies on Related Compounds:

Numerous QSPR and QSAR studies have been conducted on phenolic antioxidants, including derivatives of butylated hydroxytoluene (BHT). nih.govmdpi.com These studies have revealed several key relationships:

Antioxidant Activity: The antioxidant activity of phenolic compounds is strongly correlated with the O-H bond dissociation enthalpy (BDE). A lower BDE indicates that the hydrogen atom is more easily donated, leading to higher antioxidant activity. unec-jeas.com The energy of the HOMO is also a critical descriptor, with higher HOMO energies generally correlating with better radical scavenging ability. nih.gov The substitution pattern on the aromatic ring significantly influences these electronic properties. The bulky tert-butyl groups at the ortho positions in BHT and its derivatives sterically hinder the hydroxyl group, which can modulate its reactivity and prevent dimerization.

Anti-inflammatory Activity: QSAR studies have also been performed on derivatives of 3,5-di-tert-butyl-4-hydroxystyrene, which share the same substituted phenolic core as this compound. ijpsonline.comresearchgate.net These studies have shown that anti-inflammatory activity is correlated with a combination of thermodynamic and steric parameters. For instance, one study found that the shape of the molecule, as described by the common overlap volume ratio, along with descriptors like conformational energy and dipole moment, plays a significant role in determining anti-inflammatory activity. ijpsonline.com

Model Development: These QSAR/QSPR models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govmdpi.com The resulting equations can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent antioxidants or anti-inflammatory agents. researchgate.net For example, a 3D-QSAR model for anti-inflammatory 3,5-di-tert-butyl-4-hydroxystyrene derivatives yielded an equation that could be used to predict the biological activity of new molecules in that class. ijpsonline.com

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published research on the electrochemical and photochemical reaction pathways of the compound This compound . The search results consistently yield information on related but structurally distinct compounds, such as Butylated Hydroxytoluene (BHT), various hindered phenols, and other toluene (B28343) derivatives.

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The specific experimental data and detailed mechanistic studies for cyclic voltammetry, electron transfer kinetics, electrosynthesis, excited state dynamics, and photoinduced electron transfer for this particular molecule are not available in the public domain based on the conducted searches.

Therefore, the requested article cannot be generated at this time.

Electrochemical and Photochemical Reaction Pathways of 3,5 Di Tert Butyl 4 Methoxytoluene

Photochemical Transformation Mechanisms

Photodegradation Pathways and Product Identification

The general behavior of hindered phenolic compounds under UV irradiation involves the generation of phenoxyl radicals. However, the subsequent reaction steps, including potential rearrangements, coupling reactions, and the formation of stable end-products for 3,5-Di-tert-butyl-4-methoxytoluene, remain uncharacterized. Without experimental data from techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) following controlled irradiation experiments, any proposed pathway or list of degradation products would be purely speculative.

Therefore, a detailed discussion of photodegradation pathways and the creation of data tables for identified products for this compound cannot be provided at this time due to the absence of specific research on this compound.

Chromatographic and Advanced Separation Techniques for 3,5 Di Tert Butyl 4 Methoxytoluene and Its Analogues

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like 3,5-Di-tert-butyl-4-methoxytoluene. Method development focuses on achieving optimal separation and detection.

Column Selection and Temperature Programming

The choice of the GC column is a critical first step in method development. The polarity of the stationary phase dictates the separation mechanism. For hindered phenols such as this compound, a non-polar or intermediate-polar column is often effective. The separation is primarily based on the boiling points of the analytes when using a non-polar column. phenomenex.blog

A study on the determination of 3,5-di-t-butyltoluene, a related compound, utilized a packed stainless steel column with 15% FFAP on Chromosorb W/AW. nih.gov For the analysis of butylated hydroxytoluene (BHT), a common analogue, thermal desorption GC (TD-GC) has been employed to minimize interferences from the sample matrix, particularly in polymer analysis. frontier-lab.com The TD-GC method for BHT in polyethylene (B3416737) involved a temperature program from 100°C to 200°C. frontier-lab.com

Temperature programming is another key parameter. A typical GC temperature program for the analysis of thermal decomposition products of BHT started at 373 K, ramped up to 513 K, and was held for a few minutes. nih.gov This controlled increase in temperature allows for the sequential elution of compounds with different boiling points, improving resolution. For faster analysis of phenols, a shorter column with a smaller internal diameter can be used, though this may require adjustments to the temperature ramp rate and carrier gas flow to maintain resolution. thermofisher.com

Table 1: Example GC Method Parameters for Phenolic Compounds

ParameterSettingReference
Column 15% FFAP/Chromosorb W/AW (2m x 3mm i.d.) nih.gov
Column Temperature 180°C (isothermal) nih.gov
Injection Port Temperature 250°C nih.gov
Detector Temperature 250°C (FID) nih.gov
Temperature Program 373 K to 513 K at 15 K/min nih.gov

Chiral Separation in Gas Chromatography for Related Compounds

While this compound itself is not chiral, some of its analogues or related compounds in complex mixtures might be. Chiral gas chromatography is essential for separating enantiomers, which can have different biological activities. This technique utilizes a chiral stationary phase, often based on cyclodextrins. The selection of the appropriate chiral column is crucial and often requires screening different cyclodextrin (B1172386) derivatives (α, β, or γ) to achieve separation. hplc.sk For instance, the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral intermediate, was successfully achieved on a column with a stationary phase containing 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov The success of the separation depends on the specific interactions between the enantiomers and the chiral stationary phase. hplc.sk

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of a wide range of compounds, including phenolic antioxidants. mdpi.com

Normal-Phase and Reverse-Phase Chromatography

Both normal-phase and reverse-phase HPLC can be employed for the separation of this compound and its analogues.

Normal-Phase HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase. This mode is suitable for separating isomers and compounds with different functional groups. A study demonstrated the separation of phenolic compounds using a silica (B1680970) column with a mobile phase of hexane (B92381) and ethyl acetate. mtc-usa.com

Reverse-Phase HPLC (RP-HPLC) is the more common mode, employing a non-polar stationary phase (typically C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). mdpi.commdpi.com This technique separates compounds based on their hydrophobicity. For the analysis of BHT and its metabolites, a C18 column is frequently used. mdpi.comsielc.com A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate a mixture of compounds with varying polarities. sielc.com For instance, a gradient of acetonitrile and water is commonly used for the separation of phenolic compounds. sielc.comtandfonline.com

Table 2: Example HPLC Method Parameters for Phenolic Antioxidants

ParameterSettingReference
Column C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase Gradient of acetonitrile and water with an acid modifier (e.g., phosphoric acid or sulfuric acid) sielc.comsielc.comsielc.com
Detection UV at 280 nm sielc.comsielc.com
Flow Rate 1.0 mL/min sielc.com

Hyphenated Techniques (e.g., HPLC-MS, HPLC-UV)

To enhance the identification and quantification capabilities of HPLC, it is often coupled with other detection techniques.

HPLC-UV: This is a standard and robust combination where a UV-Vis detector is used to monitor the column effluent. nih.gov Phenolic compounds, including this compound, absorb UV light, allowing for their detection and quantification. doaj.orgmdpi.com The choice of wavelength is important for sensitivity and selectivity. scirp.org

HPLC-MS: The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful analytical tool, offering high sensitivity and selectivity, and enabling the structural elucidation of unknown compounds. mdpi.comnih.gov This technique is particularly valuable for identifying metabolites of compounds like BHT. For example, LC-MS/MS has been used to determine 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid), a metabolite of BHT, in urine samples. uzh.ch

Advanced Separation Strategies for Complex Mixtures in Research

For particularly complex mixtures containing this compound or its analogues, more advanced separation strategies may be required. These methods aim to improve resolution, increase throughput, and handle challenging sample matrices. mdpi.com

Modern techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster separations and higher resolution compared to conventional HPLC due to the use of smaller particle-sized columns. mdpi.comfrontiersin.org Preparative chromatography, including preparative HPLC, is used for the large-scale isolation and purification of specific compounds from a mixture. numberanalytics.com Other advanced techniques like supercritical fluid chromatography (SFC) and countercurrent chromatography (CCC) also offer unique selectivities for the separation of complex natural product extracts and other challenging mixtures. mdpi.comnumberanalytics.com These advanced methods are crucial for isolating novel compounds and for high-throughput screening in research and development. frontiersin.org

Supramolecular Chemistry and Noncovalent Interactions Involving 3,5 Di Tert Butyl 4 Methoxytoluene

Self-Assembly Studies and Molecular Recognition Phenomena

The self-assembly of molecules is a spontaneous process driven by a delicate balance of noncovalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For 3,5-di-tert-butyl-4-methoxytoluene, the bulky tert-butyl groups significantly influence its ability to self-assemble. These groups can create steric hindrance that may prevent close packing and certain modes of intermolecular association. researchgate.netresearchgate.net

Molecular recognition, the specific binding of a guest molecule to a host, is central to many biological and chemical processes. The methoxy (B1213986) group and the aromatic ring of this compound offer potential sites for interaction. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the electron-rich aromatic ring can participate in π-π stacking and cation-π interactions. The tert-butyl groups, while sterically bulky, contribute to the molecule's lipophilicity, which can be a driving force for association in aqueous environments through hydrophobic interactions.

Host-Guest Chemistry with Macrocyclic Receptors

Macrocyclic receptors, such as cyclodextrins, calixarenes, and cucurbiturils, are known for their ability to encapsulate guest molecules within their cavities, leading to the formation of host-guest or inclusion complexes. nih.gov The study of such complexes provides insights into molecular recognition and can lead to applications in areas like drug delivery and sensing.

Given the structural similarities to other toluene (B28343) derivatives that are known to form inclusion complexes, it is plausible that this compound could act as a guest for various macrocyclic hosts. The outcome of such interactions would be highly dependent on the size and shape complementarity between the host's cavity and the guest molecule.

Table 1: Potential Macrocyclic Hosts for this compound

Macrocyclic HostPotential Driving InteractionsExpected Stoichiometry
β-CyclodextrinHydrophobic interactions, van der Waals forces1:1
p-tert-Butylcalix nih.govareneCH-π interactions, van der Waals forces1:1
Cucurbit researchgate.neturilHydrophobic interactions, ion-dipole (if protonated)1:1

The hydrophobic toluene moiety of this compound would likely be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous solution. In the case of calixarenes, the aromatic nature of the guest could lead to favorable CH-π and π-π interactions with the host's aromatic walls. The portals of cucurbiturils could potentially interact with the methoxy group, while the hydrophobic cavity accommodates the substituted toluene.

Crystal Engineering of Co-crystals and Polymorphs

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com This field includes the formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, and the study of polymorphism, the ability of a compound to exist in more than one crystalline form. mdpi.comacs.org

The formation of co-crystals of this compound would involve identifying suitable co-formers that can establish robust noncovalent interactions, such as hydrogen bonds or halogen bonds, with the target molecule. The methoxy group's oxygen atom is a potential hydrogen bond acceptor site.

Polymorphism in substituted toluenes is a known phenomenon, and it is conceivable that this compound could also exhibit different crystalline modifications. acs.org Each polymorph would have a unique crystal packing and, consequently, distinct physicochemical properties such as melting point, solubility, and stability. The bulky tert-butyl groups would play a significant role in dictating the possible packing arrangements in the solid state.

Applications in Advanced Material Science and Organic Synthesis As a Precursor

Precursor Chemistry for Polymer Additives and Stabilizers

The core structure of 3,5-Di-tert-butyl-4-methoxytoluene is frequently utilized in the synthesis of high-performance polymer additives and stabilizers. The bulky tert-butyl groups flanking the hydroxyl or methoxy (B1213986) group are key to the effectiveness of these subsequent molecules in preventing thermo-oxidative degradation in polymers. nih.gov The synthesis of these additives often involves modifying the base phenolic structure to enhance compatibility with the polymer matrix, increase molecular weight to reduce volatility and migration, and introduce additional functionalities.

For instance, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, a closely related derivative, is a known intermediate in the production of effective stabilizers for polymeric materials and serves as a starting point for creating more complex polynuclear phenolic stabilizers. google.com Research has demonstrated the synthesis of reactive hindered phenol (B47542) antioxidants, such as 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene (B52900) ester, which can be incorporated into polymers like acrylonitrile-butadiene-styrene (ABS) resin to improve its antioxidant performance. researchgate.netresearchgate.net

The versatility of the hindered phenol framework allows for the creation of macromolecular stabilizers. In one approach, derivatives like 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol (BHT-OH) are covalently linked to polypropylene (B1209903) that has been grafted with maleic anhydride (B1165640) (PP-g-MA), resulting in a stabilizer that is integrated into the polymer backbone. unifi.it This strategy aims to create more permanent and effective stabilization against thermal degradation. Furthermore, the synthesis of various 3,5-ditert-butyl-4-hydroxybenzoates has been explored to enhance the thermal antioxidation properties of polypropylene, demonstrating how modifications to the core structure can improve compatibility and stability. researchgate.net These compounds are part of a broader class of hindered phenolic antioxidants, such as the widely used Irganox 1010, which are crucial for protecting polymers in applications like adhesives, coatings, and sealants from thermal degradation. nih.govunifi.it

Design and Synthesis of New Functional Organic Molecules

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a privileged scaffold in synthetic organic chemistry for the design of novel molecules with tailored properties. Its inherent antioxidant character can be combined with other functionalities to create multifunctional compounds.

The hindered phenol unit can be incorporated into a variety of complex molecular structures, imparting stability and specific functionalities. A key strategy involves using derivatives like 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one as a reactive intermediate. This allows for the attachment of the hindered phenol group to various heterocyclic systems. nih.gov For example, it has been successfully integrated with benzotriazole, phthalimide, and isatin (B1672199) to create novel, complex molecules. nih.gov

Another important precursor, 3,5-di-tert-butyl-4-hydroxybenzyl acetate, is used in reactions with indole (B1671886) and its derivatives to produce a series of sterically hindered phenolic compounds containing different functional groups. researchgate.net This demonstrates the capacity to merge the antioxidant properties of the phenol with the unique chemical characteristics of indole structures. researchgate.net The synthesis of larger, high molecular weight hindered phenols, such as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-benzene, further showcases the integration of the base unit into more elaborate, multi-functional antioxidant architectures. google.com

The following table summarizes examples of complex molecules synthesized using a hindered phenol precursor.

PrecursorReactantSynthesized MoleculeYield (%)
2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-oneBenzotriazole2-(1H-1,2,3-benzotriazol-1-yl)-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone71% nih.gov
2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-onePhthalimide2-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-1H-isoindole-1,3-(2H)–dione67% nih.gov
2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-oneIsatin1-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-1H-indole-2,3-dione60% nih.gov
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid3-bromo-1-propanol, 2,4-dihydroxybenzophenone3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl ester- nih.gov

Chemists can fine-tune the properties of the hindered phenol core by introducing various functional groups, leading to analogues with modified or entirely new functionalities. For example, linking the 2,6-di-tert-butyl-phenol fragment to heterocyclic structures has yielded compounds with notable antibacterial activity against pathogens like Staphylococcus aureus. nih.gov

The goal of many synthetic efforts is to create multifunctional additives for polymers. A novel compound that combines a hindered phenol structure with a benzophenone (B1666685) UV absorber in a single molecule has been synthesized. nih.gov This hybrid molecule is designed to provide comprehensive protection against both thermo-oxidative degradation and UV-induced aging in polymers. nih.gov Similarly, the synthesis of reactive antioxidants, such as 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate, is aimed at improving performance within specific polymer systems like ABS resin. researchgate.net By modifying the core structure, researchers can enhance properties such as thermal stability and compatibility with the host polymer, leading to more effective and durable materials. researchgate.net

Role in the Development of Advanced Antioxidant Systems and Related Materials

The foundational structure of this compound is central to the development of advanced antioxidant systems. By synthetically modifying this core, researchers can create novel materials with superior performance in preventing oxidative damage. The efficacy of these new systems is often evaluated by comparing their properties to established antioxidants like Butylated Hydroxytoluene (BHT). nih.gov

The development of new hindered phenol derivatives is often driven by the need for improved performance in specific applications. For example, novel antioxidants are synthesized and tested for their ability to protect ABS resin from degradation. researchgate.net The performance of these new additives is quantified using metrics such as the Oxidation Induction Time (OIT), which measures the resistance of a material to thermal oxidation under accelerated aging conditions. researchgate.net

The following table presents research findings on the performance of a novel hindered phenolic antioxidant, 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene ester (DBHMIE), in ABS resin.

SampleOIT (°C)
ABS Master Batch (Blank)229.7°C researchgate.net
ABS with 0.3 wt% DBHMIE240.5°C researchgate.net
ABS with 0.5 wt% DBHMIE245.4°C researchgate.net

These results clearly indicate that the incorporation of the synthesized antioxidant significantly enhances the thermal stability of the ABS resin. researchgate.net Beyond thermal stability, research also focuses on creating multifunctional agents. For instance, a hybrid compound incorporating both hindered phenol and benzophenone moieties was synthesized and evaluated for its anti-aging performance in polyolefin elastomer (POE) films. nih.gov The results from thermo-oxidative and ultraviolet aging tests showed that this dual-function additive provides promising protection, highlighting its potential as an advanced polymer anti-aging agent. nih.gov The incorporation of such phenolic antioxidants has been shown to improve the retention of the mechanical properties of materials during thermal aging. researchgate.net

Academic Perspectives on Degradation Pathways and Chemical Transformations in Complex Environments

Mechanisms of Oxidative Degradation in Chemical Systems

The oxidative degradation of 3,5-Di-tert-butyl-4-methoxytoluene is distinct from that of phenolic antioxidants like BHT. While hindered phenols such as BHT are excellent radical scavengers that operate via a Hydrogen Atom Transfer (HAT) mechanism from the hydroxyl group, this compound lacks this acidic proton and cannot participate in HAT. nih.gov Its antioxidant and degradation mechanisms are therefore expected to proceed through alternative pathways.

The methoxy (B1213986) group (-OCH3) is known to influence the antioxidant activity of phenolic compounds, generally by enhancing it through electron donation. nih.gov However, in the absence of the phenolic proton, the primary sites for oxidative attack on this compound would be the aromatic ring itself or the attached alkyl and methoxy substituents. Potential mechanisms include:

Single-Electron Transfer (SET): The molecule may donate an electron from the electron-rich methoxy-substituted benzene (B151609) ring to an oxidizing species, forming a radical cation. This intermediate would be highly reactive and subject to further reactions, such as reaction with water or other nucleophiles, or rearrangement. The feasibility of the SET mechanism depends on the molecule's ionization potential. frontiersin.org

Attack on Substituents: Oxidizing agents could directly attack the benzylic methyl group or the methoxy group. Oxidation of the methyl group could lead to the formation of an alcohol, aldehyde, and ultimately a carboxylic acid. Attack on the methoxy group could lead to demethylation, a common reaction in both chemical and biological systems.

The bulky tert-butyl groups sterically hinder access to the aromatic ring, which may slow the rate of degradation compared to less substituted aromatic ethers.

Photochemical Degradation Routes and Byproduct Characterization

Plausible photochemical degradation pathways include:

Cleavage of the Methoxy Group: The carbon-oxygen bond of the ether could undergo homolytic cleavage, leading to the formation of a 3,5-di-tert-butyl-4-methylphenyl radical and a methoxy radical. Alternatively, heterolytic cleavage could occur.

Oxidation of the Benzylic Methyl Group: Similar to oxidative degradation, photochemical activation in the presence of oxygen could lead to the oxidation of the methyl group at the 1-position.

Ring Opening: High-energy UV radiation could lead to the opening of the aromatic ring, resulting in a variety of smaller, aliphatic byproducts.

The characterization of byproducts would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the stable products formed during irradiation. Studies on other compounds, such as 4-tert-butylphenol, show that photocatalytic degradation in the presence of catalysts can be effective, but the specific pathways and byproducts are highly dependent on the reaction conditions. mdpi.com

Investigation of Metabolic Pathways (Focus on Chemical Transformations)

While direct metabolic studies on this compound are limited, its biotransformation can be predicted based on established metabolic reactions for xenobiotics and its structural similarity to BHT. The primary metabolic transformation is anticipated to be the cleavage of the ether bond, followed by the well-documented metabolism of the resulting BHT molecule. nih.govnih.gov

The metabolism of this compound likely initiates with Phase I oxidative reactions catalyzed by cytochrome P450 enzymes.

O-Demethylation: The most probable initial metabolic step is the oxidative cleavage of the methyl group from the ether linkage (O-demethylation). This reaction transforms this compound into 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a major phenolic antioxidant, and formaldehyde (B43269).

Oxidation of BHT Metabolite: Once BHT is formed, it enters a well-established metabolic cascade. nih.gov The primary oxidative modifications occur at the para-methyl group and the tert-butyl groups. nih.govnih.gov

Methyl Group Oxidation: The methyl group on the aromatic ring is sequentially oxidized to a hydroxymethyl group (forming 3,5-di-tert-butyl-4-hydroxybenzyl alcohol), then to an aldehyde (3,5-di-tert-butyl-4-hydroxybenzaldehyde), and finally to a carboxylic acid (3,5-di-tert-butyl-4-hydroxybenzoic acid, or BHT-acid). nih.govhmdb.cahmdb.ca BHT-acid is a major metabolite of BHT. nih.govnih.gov

tert-Butyl Group Oxidation: Hydroxylation can also occur on one of the methyl groups of a tert-butyl substituent, leading to the formation of a primary alcohol. Further oxidation can also occur. nih.gov

The table below summarizes the key oxidative metabolites expected from the biotransformation of this compound, following the initial O-demethylation step.

Metabolite NameAbbreviationChemical FormulaMetabolic Step
3,5-Di-tert-butyl-4-hydroxytolueneBHTC₁₅H₂₄OO-Demethylation of parent compound
3,5-Di-tert-butyl-4-hydroxybenzyl alcoholBHT-alcoholC₁₅H₂₄O₂Oxidation of ring methyl group
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050)BHT-CHOC₁₅H₂₂O₂Oxidation of BHT-alcohol
3,5-Di-tert-butyl-4-hydroxybenzoic acidBHT-acidC₁₅H₂₂O₃Oxidation of BHT-CHO

The oxidized metabolites of this compound, particularly those with newly formed functional groups like hydroxyl and carboxyl moieties, are substrates for Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

The primary conjugation reaction for the major metabolite, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid), is glucuronidation. nih.gov

Glucuronidation: This reaction involves the transfer of glucuronic acid from an activated co-substrate, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of BHT-acid. This forms an ester glucuronide, which is a major urinary and biliary metabolite of BHT in rats. nih.govnih.gov The phenolic hydroxyl group of BHT and its other hydroxylated metabolites could also potentially form ether glucuronides.

Other potential, though less documented for this specific compound, conjugation reactions include:

Sulfation: The transfer of a sulfonate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. The phenolic hydroxyl group of BHT could be a substrate for sulfotransferases.

Glutathione (B108866) Conjugation: In some cases, reactive intermediates can be detoxified by conjugation with glutathione (GSH). Studies on BHT have identified a mercapturic acid derivative, suggesting a pathway that may involve the reaction of a BHT free radical with cysteine, a component of glutathione. nih.gov

The table below outlines the principal types of conjugation reactions applicable to the metabolites.

Reaction TypeSubstrate Functional GroupResulting ConjugateExample Metabolite
GlucuronidationCarboxylic Acid (-COOH)Ester Glucuronide3,5-Di-tert-butyl-4-hydroxybenzoic acid nih.gov
GlucuronidationHydroxyl (-OH)Ether Glucuronide3,5-Di-tert-butyl-4-hydroxytoluene (BHT)
SulfationHydroxyl (-OH)Sulfate (B86663) Ester3,5-Di-tert-butyl-4-hydroxytoluene (BHT)

Future Research Directions and Unexplored Avenues for 3,5 Di Tert Butyl 4 Methoxytoluene

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The empirical, trial-and-error approach to discovering and optimizing antioxidant formulations is often inefficient and fails to capture the complex nature of chemical interactions. acs.orgnih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative path forward for predictive chemistry, with direct applicability to 3,5-Di-tert-butyl-4-methoxytoluene.

Future research should focus on developing and utilizing AI models to predict the antioxidant efficacy of this compound, particularly its behavior in complex mixtures. clemson.educlemson.edu Deep learning architectures can be trained using large datasets of known antioxidant combinations to predict synergistic, additive, or antagonistic interactions. nih.govclemson.educlemson.edu For instance, an AI model could be trained using the Simplified Molecular Input Line Entry System (SMILES) notation for this compound and other antioxidants, correlating this structural data with experimentally determined interaction indices. acs.orgclemson.edu

A significant challenge in this area is the potential for models to fail when predicting outcomes for chemical spaces not represented in the initial training data. acs.orgnih.gov Therefore, a crucial research direction involves enhancing AI algorithms with relevant experimental data specific to the target application, such as lipid oxidation in food or industrial products. acs.orgnih.gov By feeding in-house experimental results into the model, its predictive accuracy for specific systems containing this compound can be significantly improved. acs.org Furthermore, ML algorithms like support vector machines and artificial neural networks can be deployed to build robust predictive tools that relate the molecular descriptors of phenolic compounds to their antioxidant capacity in biologically relevant systems. researchgate.net This approach could accelerate the design of new, highly effective antioxidant formulations based on the this compound scaffold.

Exploration of Novel Catalytic Transformations

The chemical structure of this compound, a substituted phenol (B47542), makes it a prime candidate for novel catalytic transformations to generate new molecules with unique properties. Research in the catalytic oxidation of phenols has revealed methods that could be adapted to functionalize this compound in highly selective ways. acs.orgrsc.org

A promising avenue is the use of copper-based catalysts, which have shown the ability to mediate the aerobic oxidation of phenols, leading to products like ortho-quinones or biphenols. acs.org Future studies could explore how the choice of Cu(I) salt, amine ligands, and reaction temperature can selectively direct the transformation of this compound. acs.org Such research could yield derivatives with enhanced antioxidant properties or entirely new functionalities.

Furthermore, oxidant-controlled catalytic reactions present another exciting frontier. nih.gov Research has demonstrated that by simply changing the oxidant (e.g., from air to K₂S₂O₈), the outcome of a copper-catalyzed phenol reaction can be switched from ring cleavage to the formation of dibenzofurans. nih.gov Applying these principles to this compound could lead to a diverse library of derivative compounds. These transformations, which include C-H functionalization and oxidative cyclization, could produce valuable oxygenated molecules for various applications. rsc.orgbohrium.com Investigating these catalytic pathways will not only expand the chemical space accessible from this compound but also deepen the fundamental understanding of catalyst control in phenol chemistry. acs.org

Development of Advanced Analytical Techniques for Detection and Characterization

As the use of this compound and related compounds continues, the need for advanced analytical methods for their detection and characterization in complex matrices becomes critical. Future research should aim to develop highly sensitive and selective techniques to quantify the parent compound, its degradation products, and its metabolites in environmental and biological samples.

High-performance liquid chromatography (HPLC) and two-dimensional liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. uzh.chsielc.com A key research direction would be the development of a validated LC-MS/MS method specifically for this compound. This would involve optimizing sample preparation, including potential enzymatic hydrolysis to release conjugated metabolites, and fine-tuning mass spectrometry parameters for maximum sensitivity and selectivity. uzh.ch The use of isotopically labeled internal standards, such as a ¹³C₆-ring labeled version of the analyte, would ensure high accuracy and precision. uzh.ch

Another important area of investigation is the identification of specific urinary biomarkers for human exposure. nih.gov Studies on structurally similar antioxidants have identified metabolites like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as potential biomarkers. nih.gov A similar approach, involving metabolism studies, could identify unique metabolites of this compound, leading to non-invasive methods for assessing human exposure. Furthermore, advanced techniques can provide detailed structural information; for example, predicted collision cross-section (CCS) values can aid in the identification of the compound and its derivatives in mass spectrometry-based analyses. uni.lu

Interdisciplinary Research with Materials Science and Chemical Engineering

The inherent antioxidant properties of phenolic compounds like this compound make them attractive candidates for incorporation into advanced materials. Interdisciplinary research bridging chemistry with materials science and chemical engineering can unlock novel applications for this molecule.

A significant future direction is the synthesis of polymeric materials containing the this compound moiety. Phenolic polymers have garnered attention for their potent antioxidant properties and increased stability compared to their small-molecule counterparts. nih.gov Research into the enzymatic polymerization of this compound, using enzymes like peroxidases, could lead to the creation of novel bio-inspired antioxidant polymers. nih.govmdpi.com These polymers could be incorporated into food packaging to prevent lipid oxidation and extend shelf life, or used as stabilizers in industrial lubricants and plastics. clemson.edunih.gov

Moreover, the radical-scavenging ability of the phenolic structure opens doors for its use in functional materials. Phenol-based radicals are being investigated as active materials in organic radical batteries and as magnetic materials. rsc.org Future research could explore the electrochemical properties of this compound and its derivatives for energy storage applications. By covalently bonding this antioxidant unit to polymer backbones, materials scientists can design systems with built-in protection against degradation, enhancing the longevity and performance of a wide range of products. nih.gov

Q & A

Q. What are the established synthetic pathways for 3,5-Di-tert-butyl-4-methoxytoluene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce tert-butyl groups to a toluene derivative, followed by methoxylation. For example:

Friedel-Crafts Alkylation : Use tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in a non-polar solvent (e.g., dichloromethane) at 0–5°C to avoid over-alkylation .

Methoxylation : Introduce the methoxy group via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60–80°C .
Optimization includes monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry to minimize byproducts like di- or tri-substituted derivatives .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm. MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263) .
  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show tert-butyl singlets (δ 1.3 ppm), aromatic protons (δ 6.8–7.2 ppm), and methoxy protons (δ 3.8 ppm). Discrepancies in integration ratios indicate impurities .
  • Melting Point Analysis : Compare observed melting points (e.g., 70–72°C) with literature values to detect solvates or polymorphs .

Q. How does this compound function as an antioxidant in polymer stabilization studies?

  • Methodological Answer : The compound scavenges free radicals via hydrogen abstraction from the methoxy or tert-butyl groups. Standard assays include:
  • DPPH Radical Scavenging : Measure absorbance decay at 517 nm after adding the compound to a DPPH solution .
  • Oxidative Induction Time (OIT) : Use differential scanning calorimetry (DSC) to assess stabilization effects in polyolefins under oxygen flow .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of this compound be systematically evaluated?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen/air to identify decomposition onset temperatures. Mass loss curves correlate with tert-butyl group cleavage (~200°C) .
  • Pyrolysis-GC-MS : Analyze volatile degradation products (e.g., isobutylene, methanol) to map fragmentation pathways .
  • Accelerated Aging Studies : Expose samples to 70°C/75% RH for 28 days and monitor structural changes via FTIR (e.g., C-O bond degradation at 1250 cm⁻¹) .

Q. What strategies resolve contradictions in reported degradation kinetics of this compound across different matrices?

  • Methodological Answer :
  • Matrix-Specific Calibration : Prepare standard curves in relevant solvents (e.g., hexane for lipid matrices, aqueous buffers for biological systems) to account for solubility effects .
  • Isotope Dilution Assays : Use deuterated internal standards (e.g., d₆-BHT) to correct for recovery variations during SPE extraction .
  • Multivariate Analysis : Apply PCA to decouple matrix interference (e.g., protein binding) from intrinsic degradation rates .

Q. How can this compound be leveraged in advanced material science applications?

  • Methodological Answer :
  • Fluorinated Polymer Synthesis : Use as a stabilizing co-monomer in radical polymerization of fluorinated acrylates to enhance thermal resistance .
  • Ligand Design : Functionalize metal-organic frameworks (MOFs) via post-synthetic modification to study host-guest interactions in catalysis .
  • Electron Transport Layers : Deposit thin films via spin-coating (2% w/v in toluene) for OLEDs, and evaluate hole-blocking efficiency using cyclic voltammetry .

Safety and Handling Considerations

  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods due to volatile byproducts .
  • Waste Disposal : Neutralize residues with 10% NaOH before incineration to avoid toxic fumes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Di-tert-butyl-4-methoxytoluene
Reactant of Route 2
Reactant of Route 2
3,5-Di-tert-butyl-4-methoxytoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.